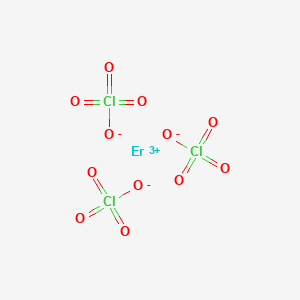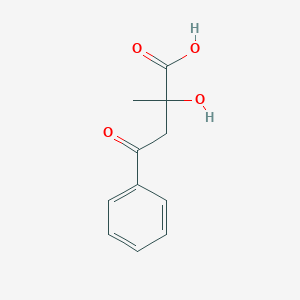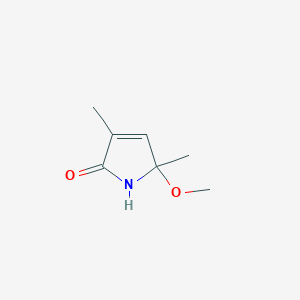
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one (MDMP) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MDMP is a derivative of the naturally occurring compound, tryptamine, and has been found to exhibit unique properties that make it a valuable tool in various research fields.
Mechanism Of Action
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one acts as a partial agonist at the serotonin receptor 5-HT2A, which is involved in the regulation of mood and cognition. This interaction results in the activation of the receptor and the subsequent release of various neurotransmitters, including dopamine and norepinephrine. The exact mechanism by which 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one interacts with the receptor is still under investigation, but it is believed to involve the formation of a covalent bond between the compound and the receptor.
Biochemical And Physiological Effects
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, changes in brain activity, and alterations in behavior. In animal studies, 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one has been shown to increase locomotor activity, alter social behavior, and induce changes in brain function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in scientific research is its unique mechanism of action and its ability to interact with the serotonin receptor system. This makes it a valuable tool for studying the role of this system in various biological processes. However, there are also some limitations to the use of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Future Directions
There are several potential future directions for research involving 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one. One area of interest is the development of new compounds that are based on the structure of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one, but that exhibit improved pharmacological properties. Another area of research involves the use of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in the study of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, there is potential for the use of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in the development of new drugs for the treatment of these disorders.
Synthesis Methods
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one can be synthesized through a multi-step process that involves the reaction of tryptamine with various reagents. The most commonly used method involves the reaction of tryptamine with methyl vinyl ketone in the presence of an acid catalyst. This reaction results in the formation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one, which can then be purified using standard chromatography techniques.
Scientific Research Applications
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the study of the compound's mechanism of action and its effects on various biological systems. 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one has been shown to interact with the serotonin receptor system, which is involved in a wide range of physiological processes, including mood regulation, appetite, and sleep.
properties
CAS RN |
13917-74-3 |
|---|---|
Product Name |
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one |
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one |
InChI |
InChI=1S/C7H11NO2/c1-5-4-7(2,10-3)8-6(5)9/h4H,1-3H3,(H,8,9) |
InChI Key |
WQPREOTVEAVLIE-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC1=O)(C)OC |
Canonical SMILES |
CC1=CC(NC1=O)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



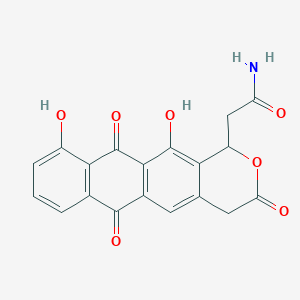
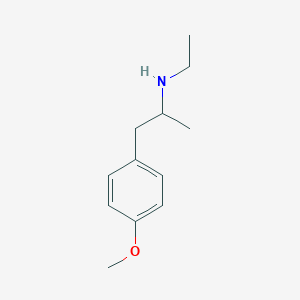
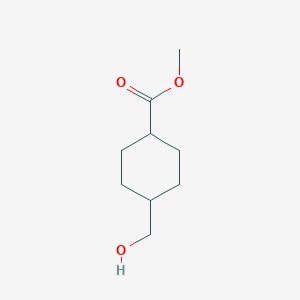
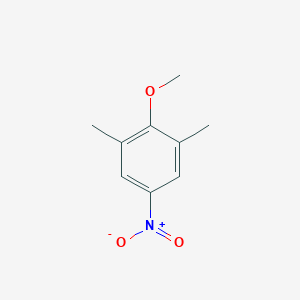
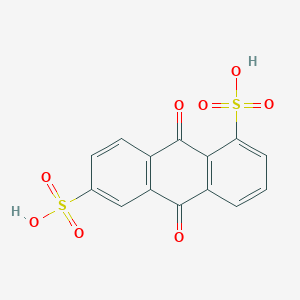


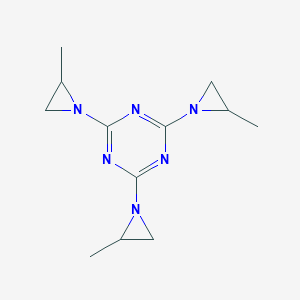

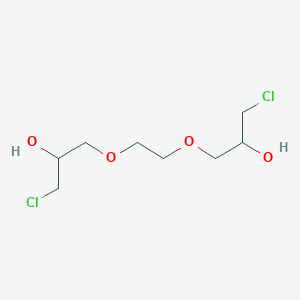
![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)
